1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Overview
Description
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a complex organic compound characterized by its quinoline core structure substituted with dichloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of dichloro and trifluoromethyl substituents. The final step involves the attachment of the homopiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the quinoline core.
Scientific Research Applications
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6,8-Dichloroquinol-4-yl]homopiperazine
- 1-[6,8-Dichloro-2-methylquinol-4-yl]homopiperazine
- 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]piperazine
Uniqueness
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct chemical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClFN\O
- Molecular Weight : 282.05 g/mol
- CAS Number : 18706-23-5
- Purity : ≥98% .
The compound exhibits significant affinity for various serotonin receptors, specifically:
- 5-HT1A Receptor : Known for its role in mood regulation.
- 5-HT7 Receptor : Involved in circadian rhythm and cognitive functions.
These interactions suggest potential antidepressant properties .
Antidepressant Potential
Research indicates that derivatives of quinoline compounds, including this compound, may act as effective antidepressants by modulating serotonin pathways. In vivo studies demonstrated that these compounds could significantly reduce depressive-like behaviors in animal models .
Antimicrobial Activity
Quinoline derivatives have shown antimicrobial properties against various pathogens. The compound was tested against Staphylococcus aureus and exhibited promising minimum inhibitory concentrations (MICs), indicating its potential as an antibacterial agent .
Study on Antidepressant Effects
A study conducted on the antidepressant activity of related quinoline compounds highlighted their effectiveness in reducing symptoms associated with depression. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate the efficacy of the compound .
Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting that this compound could serve as a basis for developing new antibiotics .
Data Summary
Activity | Tested Against | Outcome |
---|---|---|
Antidepressant | Animal models | Significant reduction in symptoms |
Antimicrobial | Staphylococcus aureus | MIC values indicating efficacy |
Properties
IUPAC Name |
6,8-dichloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQNDTPSWCXBQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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